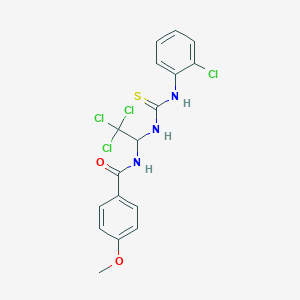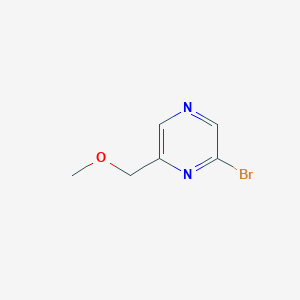![molecular formula C21H11N3O4S B11711968 (2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11711968.png)
(2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2-nitrofenil)-2-[4-(2-oxo-2H-croman-3-il)-1,3-tiazol-2-il]prop-2-enenitrilo es un compuesto orgánico complejo que presenta una combinación de grupos nitrofenil, croménil y tiazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2E)-3-(2-nitrofenil)-2-[4-(2-oxo-2H-croman-3-il)-1,3-tiazol-2-il]prop-2-enenitrilo típicamente involucra reacciones orgánicas de múltiples pasos. Las materias primas a menudo incluyen 2-nitrobenzaldehído, 2-oxo-2H-croman-3-carbaldehído y 2-aminotiazol. Los pasos clave en la síntesis pueden incluir:
Reacciones de Condensación: Estas reacciones forman la estructura principal combinando los grupos aldehído con los derivados de tiazol y cromán.
Ciclización: Este paso asegura la formación del anillo de tiazol.
Nitración: Introducción del grupo nitro al anillo fenil.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de catalizadores, entornos de reacción controlados y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los anillos de tiazol y cromán.
Reducción: El grupo nitro puede reducirse a un grupo amina en condiciones adecuadas.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en los anillos aromáticos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como el gas hidrógeno (H₂) con un catalizador de paladio (Pd/C) o borohidruro de sodio (NaBH₄).
Sustitución: Los reactivos como los halógenos (Cl₂, Br₂) y los nucleófilos (NH₃, OH⁻) se emplean comúnmente.
Productos Principales
Oxidación: Formación de sulfóxidos o sulfonas.
Reducción: Conversión del grupo nitro a una amina.
Sustitución: Formación de derivados halogenados o aminados.
Aplicaciones Científicas De Investigación
Química
En la síntesis orgánica, (2E)-3-(2-nitrofenil)-2-[4-(2-oxo-2H-croman-3-il)-1,3-tiazol-2-il]prop-2-enenitrilo puede utilizarse como un bloque de construcción para moléculas más complejas. Su estructura única permite diversas funcionalizaciones, lo que lo hace valioso en la síntesis de compuestos novedosos.
Biología y Medicina
La actividad biológica potencial del compuesto lo convierte en un candidato para el desarrollo de fármacos. Puede exhibir propiedades antimicrobianas, anticancerígenas o antiinflamatorias, aunque se requerirían estudios específicos para confirmar estos efectos.
Industria
En la ciencia de los materiales, el compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas. Sus componentes estructurales pueden contribuir a la formación de polímeros u otros materiales avanzados.
Mecanismo De Acción
El mecanismo por el cual (2E)-3-(2-nitrofenil)-2-[4-(2-oxo-2H-croman-3-il)-1,3-tiazol-2-il]prop-2-enenitrilo ejerce sus efectos dependería de su aplicación específica. En un contexto biológico, podría interactuar con enzimas o receptores, alterando su actividad. El grupo nitrofenil podría participar en reacciones redox, mientras que los anillos de tiazol y cromán podrían interactuar con ácidos nucleicos o proteínas.
Comparación Con Compuestos Similares
Compuestos Similares
2-Fluorodesclorocetamina: Un anestésico disociativo con una estructura aromática similar.
N-(terc-butil)-4′-((6-yodo-4-oxo-2-propilquinazolin-3(4H)-il)metil)-[1,1′-bifenil]-2-sulfonamida: Un compuesto utilizado en la síntesis química con una estructura aromática compleja.
Unicidad
Lo que distingue a (2E)-3-(2-nitrofenil)-2-[4-(2-oxo-2H-croman-3-il)-1,3-tiazol-2-il]prop-2-enenitrilo es su combinación de grupos nitrofenil, croménil y tiazol.
Propiedades
Fórmula molecular |
C21H11N3O4S |
|---|---|
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
(E)-3-(2-nitrophenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C21H11N3O4S/c22-11-15(9-13-5-1-3-7-18(13)24(26)27)20-23-17(12-29-20)16-10-14-6-2-4-8-19(14)28-21(16)25/h1-10,12H/b15-9+ |
Clave InChI |
FTJPTTYNINTLHQ-OQLLNIDSSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)/C(=C/C4=CC=CC=C4[N+](=O)[O-])/C#N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C(=CC4=CC=CC=C4[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11711888.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11711892.png)

![(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-8-hydroxynaphthalen-1(4H)-one](/img/structure/B11711899.png)

![2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B11711931.png)
![N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11711936.png)
![(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11711947.png)



![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11711963.png)

